

Physical and chemical properties of alpha-Fluorophenylacetic acid

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Compound of Interest

Compound Name: *alpha*-Fluorophenylacetic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of **alpha-Fluorophenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alpha-Fluorophenylacetic acid (α -FPAA) is an aromatic carboxylic acid distinguished by the presence of a fluorine atom on the benzylic carbon. This single fluorine substitution significantly influences the molecule's stereochemical properties, making it a valuable chiral derivatizing agent and a key building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making its derivatives highly sought after in medicinal chemistry.^{[4][5]} This guide provides a comprehensive overview of the core physical and chemical properties of α -FPAA, detailed experimental protocols, and its applications in modern research and development.

Chemical and Physical Properties

The properties of **alpha-Fluorophenylacetic acid** are well-documented, providing a solid foundation for its application in various chemical contexts.

Physical Properties

The physical characteristics of α -FPAA are summarized below. It typically presents as a white to off-white or pale cream crystalline powder or crystals.[\[3\]](#)[\[6\]](#)

Property	Value	Source
Appearance	White to pale cream crystalline powder or crystals	[3] [6]
Melting Point	60-62 °C	
77-86 °C	[6] [7]	
78-82 °C	[8]	
Boiling Point	259.6 ± 15.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Flash Point	110.8 ± 20.4 °C	
pKa	4.01 ± 0.10 (Predicted)	[9]
Solubility	Moderately soluble in organic solvents; less soluble in water.	[3]

Note: Variations in melting point can be attributed to the compound existing as a racemic mixture or as specific enantiomers, as well as differing purity levels.

Chemical Identifiers

Precise identification is critical for regulatory and experimental purposes.

Identifier	Value	Source
Molecular Formula	C ₈ H ₇ FO ₂	[7][8][10]
Molecular Weight	154.14 g/mol	[8][10][11]
CAS Number	1578-63-8	[6][7][8][10]
IUPAC Name	2-fluoro-2-phenylacetic acid	[8][12]
InChI	1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)	[11][13]
InChIKey	ATPPNMLQNZHDOG-UHFFFAOYSA-N	[11][13]
SMILES	C1=CC=C(C=C1)C(C(=O)O)F	[8]

Spectral Data

Spectroscopic data is essential for structural confirmation and purity analysis.

Technique	Data Summary	Source
¹ H NMR	Spectrum available in CDCl ₃ solvent.	[11]
FTIR	Spectrum available as a Nujol mull.	[13]
Mass Spectrometry	GC-MS data available.	[14]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe key experimental procedures involving α -FPAA.

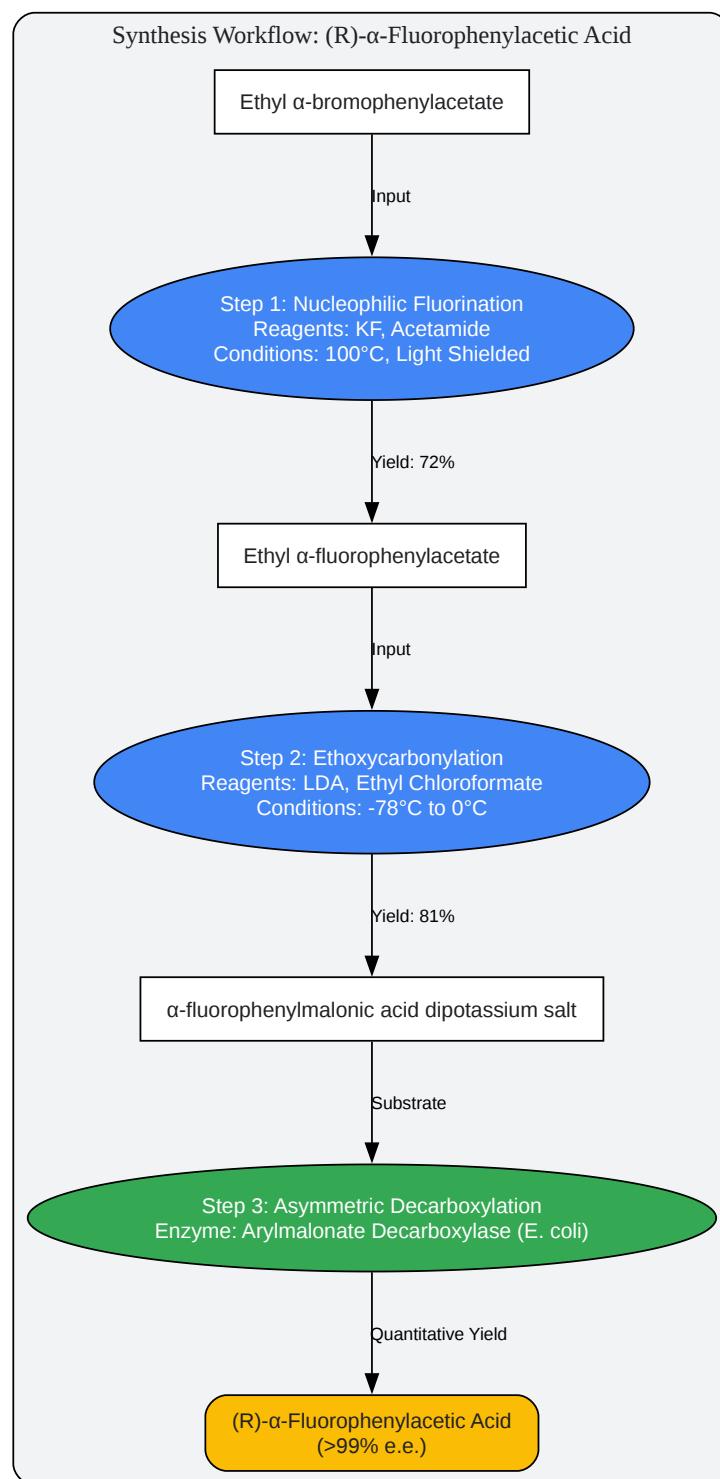
Enzyme-Catalyzed Asymmetric Synthesis of (R)- α -Fluorophenylacetic Acid

An efficient, preparative-scale synthesis for the (R)-enantiomer of α -FPAA has been developed, which is particularly useful as a chiral derivatizing reagent.[\[1\]](#)[\[2\]](#) The process starts from ethyl α -bromophenylacetate and proceeds through a key nucleophilic substitution step to introduce the fluorine atom.[\[1\]](#)[\[2\]](#)

Methodology:

- Step 1: Synthesis of Ethyl α -Fluorophenylacetate (4):
 - Pre-dry acetamide (14.8 g) and potassium fluoride (14.3 g) under vacuum.
 - Add the dried reagents to a reaction flask, heat to 90°C in an oil bath, and degas four times with argon.
 - Shield the flask from light and increase the temperature to 100°C.
 - Add ethyl α -bromophenylacetate (19.9 g) to the mixture.
 - Stir for 6 hours at 100°C.
 - Quench the reaction with a phosphate buffer solution (pH 6.0) and extract with ether.
 - The organic layer is washed, dried, and concentrated under reduced pressure to yield the product. This method suppresses the formation of non-fluorinated by-products to ~3%.[\[1\]](#)
- Step 2: Ethoxycarbonylation to Diethyl α -Fluorophenylmalonate (2a):
 - Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C under argon.
 - Cool the mixture to -30°C and add the ethyl α -fluorophenylacetate (5.07 g) dropwise.
 - After stirring, cool the mixture to -78°C and add ethyl chloroformate (3.15 ml) dropwise.
 - Stir for 15 minutes at -78°C before allowing the temperature to rise to 0°C.[\[1\]](#)
- Step 3: Asymmetric Decarboxylation:

- The resulting α -fluorophenylmalonic acid dipotassium salt is subjected to asymmetric decarboxylation using arylmalonate decarboxylase from *E. coli*.
- This enzymatic step yields (R)- α -fluorophenylacetic acid with >99% enantiomeric excess (e.e.) in a quantitative yield.[\[1\]](#)[\[2\]](#)



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Enzymatic synthesis of (R)- α -Fluorophenylacetic Acid.

General Hydrolysis Protocol for Fluorophenylacetic Esters

For the preparation of various fluorophenylacetic acids from their methyl esters, a general hydrolysis procedure can be employed.

Methodology:

- Reaction Setup: Add the methyl fluorophenylacetate ester to a mixture of water and a 30% sodium hydroxide solution.
- Hydrolysis: Stir the mixture at a temperature ranging from 50°C to 60°C for approximately one hour or until the conversion is complete (monitored by GC or HPLC).[15]
- Workup: Cool the reaction mixture to room temperature.
- Acidification: Acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.
- Isolation: Isolate the final product by filtering the suspension. The resulting solid can be washed and dried.[15]

Chemical Reactivity and Applications

The unique chemical properties of α -FPAA make it a versatile intermediate in several fields, most notably in pharmaceutical development.

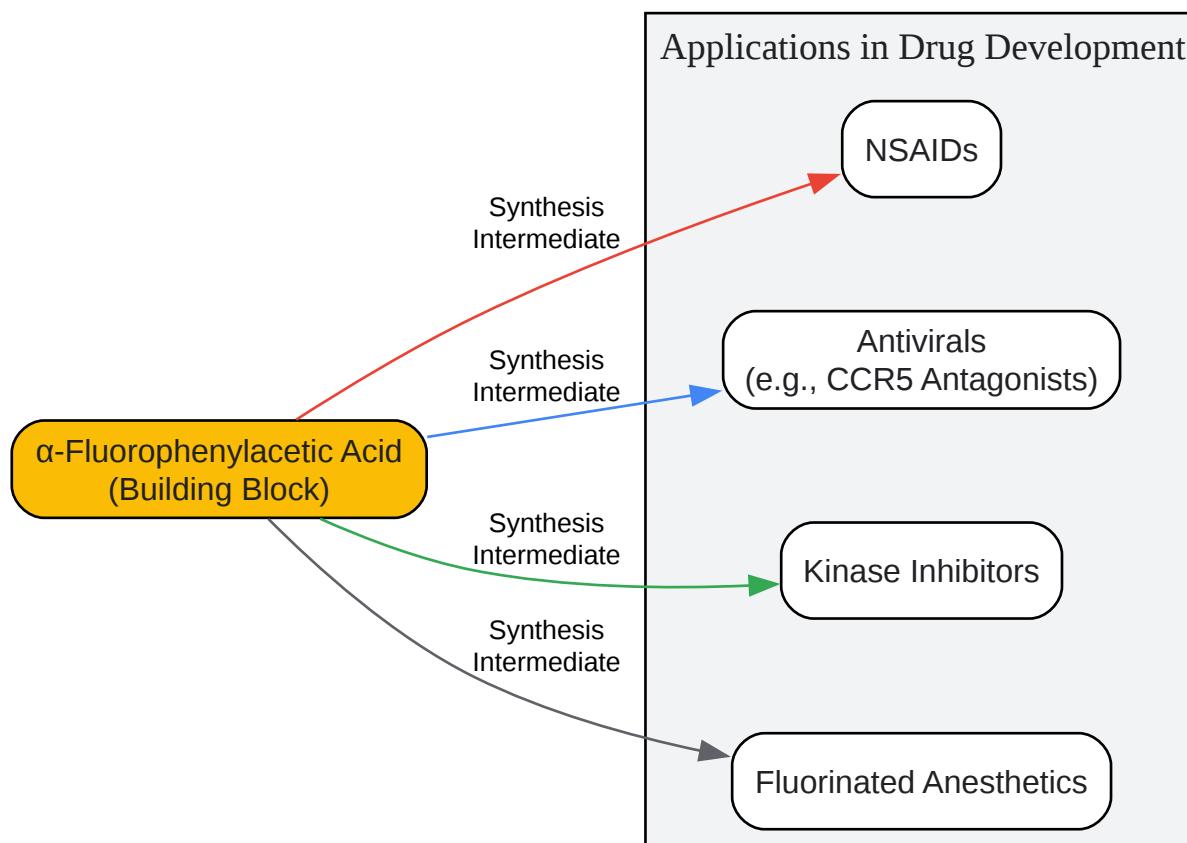
Role as a Chiral Derivatizing Agent

Enantiomerically pure forms of α -FPAA are effective chiral derivatizing agents. They are used to determine the enantiomeric composition and absolute configuration of chiral secondary alcohols and amines, often analyzed by methods like ^{19}F NMR spectroscopy.[1]

Intermediate in Pharmaceutical Synthesis

Fluorinated phenylacetic acids are crucial intermediates for preparing pharmacologically active compounds. The introduction of fluorine can significantly enhance a molecule's bioavailability and metabolic stability.[4][5]

- Anti-Inflammatory Drugs: Phenylacetic acid derivatives are precursors in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[16][17]
- Antivirals: 4-Fluorophenylacetic acid is used to prepare antagonists for human CCR5 receptors, which are key targets in the development of anti-HIV-1 agents.[5]
- Kinase Inhibitors: The strategic placement of fluorine atoms, as seen in derivatives like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, is critical for creating specific binding interactions needed to inhibit enzymes like kinases, which are implicated in diseases such as cancer.[4]
- Anesthetics: The compound serves as an intermediate in the production of fluorinated anesthetics.[5][18]



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Role of α -FPAA as a key intermediate in pharmaceuticals.

Decarboxylative Reactions

α,α -Difluorophenylacetic acid can undergo oxidative decarboxylation with persulfate to form a difluorobenzyl radical. This radical is a versatile species used to introduce the benzylic difluoromethylene group into molecular scaffolds by attacking alkenes or imines. This reaction can even be performed in aqueous solutions.[19]

Conclusion:

Alpha-Fluorophenylacetic acid is a compound of significant interest due to the unique properties imparted by its fluorine substituent. Its well-defined physical and chemical characteristics, combined with established synthetic protocols, make it an indispensable tool for chemists. Its primary role as a chiral derivatizing agent and as a foundational building block for a wide range of pharmaceuticals—from anti-inflammatory drugs to cutting-edge kinase inhibitors—underscores its importance in advancing medicinal chemistry and drug development.

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